molecular formula C9H17N3O B13947563 2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one

2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one

Cat. No.: B13947563
M. Wt: 183.25 g/mol
InChI Key: DKLDYLNFVRHPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one is a chemical compound of interest in medicinal chemistry and drug discovery, featuring the 1,6-diazaspiro[3.4]octane scaffold. This spirocyclic diaza scaffold is recognized as a valuable structural motif for developing novel bioactive molecules. It is frequently employed as a building block in the synthesis of potential pharmaceutical agents. Researchers are exploring this scaffold for various applications, including the development of sigma-1 receptor antagonists. Compounds based on the related 2,6-diazaspiro[3.4]octane structure have shown promise in preclinical research for significantly enhancing the antinociceptive effect of morphine and rescuing morphine-induced analgesic tolerance . Furthermore, the 1,6-diazaspiro[3.4]octane core is a key structural component in approved and investigational drugs, such as the pan-JAK inhibitor delgocitinib, which is used for the treatment of inflammatory skin conditions like chronic hand eczema and atopic dermatitis . This highlights the scaffold's relevance in creating therapeutics that target specific enzymatic pathways. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can utilize this compound to explore new chemical entities, structure-activity relationships, and innovative therapeutic mechanisms.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-amino-1-(1,7-diazaspiro[3.4]octan-7-yl)propan-1-one

InChI

InChI=1S/C9H17N3O/c1-7(10)8(13)12-5-3-9(6-12)2-4-11-9/h7,11H,2-6,10H2,1H3

InChI Key

DKLDYLNFVRHPRH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(C1)CCN2)N

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of spirocyclic diazaspiro compounds, such as 2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one, typically involves multi-step organic synthesis starting from appropriate cyclic amine precursors and amino acid derivatives or keto acid intermediates. The key steps include:

  • Spirocyclization: Formation of the 1,6-diazaspiro[3.4]octane core by intramolecular cyclization of diamine precursors.
  • Amino-ketone introduction: Attachment of the amino-propanone moiety via amide bond formation or reductive amination using α-keto acid derivatives.
  • Chiral induction: Control of stereochemistry at the 2-amino position through chiral catalysts or resolution methods to obtain the desired enantiomeric form.

This synthetic strategy is supported by analogous methods described for related JAK inhibitors, where the spirocyclic core is constructed first, followed by functionalization at the nitrogen or carbon adjacent to the spiro center.

Crystallization and Solid Form Preparation

Crystalline forms of related compounds are crucial for pharmaceutical development due to their impact on stability, solubility, and bioavailability. Preparation of crystalline forms involves:

  • Solvent selection: Use of solvents such as dimethylformamide (DMF), formamide, or dimethyl sulfoxide (DMSO) to dissolve the compound, followed by controlled crystallization.
  • Stirring and temperature control: Stirring solutions of the compound in selected solvents at defined temperatures to promote nucleation and growth of specific polymorphs.
  • Polymorph isolation: Separation of distinct crystalline forms (e.g., Forms ⁇, ⁇, and ⁇) by filtration or centrifugation.

For example, stirring Compound A in DMF or formamide yields different crystalline polymorphs, each characterized by unique X-ray powder diffraction (XRPD) patterns and thermal properties.

Analytical Characterization of Prepared Forms

Characterization of the crystalline forms is essential to confirm identity and purity:

Analytical Method Purpose Key Observations for Related Compounds
X-ray Powder Diffraction (XRPD) Identification of crystalline polymorphs Characteristic peaks at specific 2θ angles (e.g., 7.8°, 10.5°, 11.8°, 16.5°) distinguish forms
Differential Scanning Calorimetry (DSC) Thermal stability and melting points Distinct thermograms for each polymorph indicate different melting points and phase transitions
Thermogravimetric Analysis (TG-DTA) Thermal decomposition profiles Provides data on compound stability under heat
Solid-state 13C Nuclear Magnetic Resonance (NMR) Molecular environment in solid state Different polymorphs show unique chemical shift patterns

These methods confirm the reproducibility of preparation methods and the stability of the crystalline forms, which is critical for pharmaceutical formulation.

Summary Table of Preparation Conditions and Polymorphs

Polymorph Form Solvent Used Preparation Method Key XRPD Peaks (2θ °) Thermal Behavior (DSC)
Form ⁇ Dimethylformamide (DMF) Stirring compound in DMF ~7.8, 10.5, 11.8, 13.4, 16.5 Distinct melting peak at ~X °C
Form ⁇ Formamide Stirring compound in formamide ~16.5, 17.7, 21.4, 23.1 Different melting point from Form ⁇
Form ⁇ Dimethyl sulfoxide (DMSO) Crystallization from DMSO Unique XRPD pattern distinct from above Unique DSC thermogram

Note: Exact melting points and temperature values are proprietary to specific compounds but follow similar trends in related spirocyclic diazaspiro compounds.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction is employed to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research has shown its potential as a therapeutic agent, particularly in pain management and neuroprotection.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it has been identified as a potent sigma-1 receptor antagonist, which enhances the analgesic effect of morphine and prevents morphine tolerance . This interaction modulates the signaling pathways involved in pain perception and tolerance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one and analogous spirocyclic compounds:

Table 1: Structural and Functional Comparison of Spirocyclic Propan-1-one Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Solubility* Biological Activity Key Structural Features
2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one Not provided C₉H₁₅N₃O 181.24 Moderate Potential kinase inhibitor 1,6-Diazaspiro[3.4]octane core; amino-ketone backbone
2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one 1420796-98-0 C₁₀H₁₆BrN₃O 290.16 Low Unknown Bromomethyl substituent; single nitrogen in spiro ring (6-azaspiro)
3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile Not provided C₁₉H₂₁N₇O 371.42 Very low JAK inhibitor () Pyrrolopyrimidine substituent; cyano group; stereochemical complexity
2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one 1420798-97-5 C₁₂H₂₀ClN₃O 257.76 Low Unknown Larger spiro ring (nonane vs. octane); chloromethyl group; single nitrogen (2-azaspiro)

*Solubility inferred from substituent polarity and molecular weight.

Key Comparative Insights

Structural Rigidity and Nitrogen Content: The 1,6-diazaspiro[3.4]octane core in the target compound provides dual nitrogen atoms, enhancing hydrogen-bonding capacity compared to monocyclic 6-azaspiro or 2-azaspiro analogs (e.g., 1420796-98-0, 1420798-97-5). This feature is critical for interactions with biological targets, such as kinase active sites . The JAK inhibitor in incorporates a pyrrolopyrimidine substituent and a cyano group, which significantly increase molecular weight and reduce solubility but enhance target specificity .

Substituent Effects: Halogenated Derivatives (e.g., bromomethyl, chloromethyl) introduce steric bulk and lipophilicity, reducing aqueous solubility but improving membrane permeability. These groups may also confer reactivity (e.g., susceptibility to nucleophilic substitution) .

Spiro Ring Size: Larger spiro systems (e.g., 7-membered nonane in 1420798-97-5) introduce conformational flexibility, which may reduce binding affinity compared to the more rigid octane-based target compound .

Synthetic and Purification Strategies :

  • highlights the use of cocrystallization with 3,5-dimethylpyrazole to purify spirocyclic derivatives, a technique that could be applicable to the target compound’s synthesis to enhance purity and stability .

Research Findings and Implications

  • The target compound’s lack of complex substituents (e.g., pyrrolopyrimidine) may limit its potency but offers a simpler template for structural optimization .
  • Physicochemical Properties : The target compound’s moderate solubility and low molecular weight suggest favorable pharmacokinetic profiles compared to halogenated or high-MW analogs, though experimental validation is needed.
  • Synthetic Accessibility : Derivatives with fewer stereochemical centers (e.g., the target compound) may be easier to synthesize at scale than stereochemically complex variants like the JAK inhibitor in .

Biological Activity

2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This spirocyclic compound is characterized by a diazaspiro framework, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a diazaspiro structure, which contributes to its rigidity and ability to interact with various biological targets. The presence of the amino group enhances its potential for forming hydrogen bonds, which is crucial for binding to biological macromolecules.

Anticancer Properties

Recent studies have indicated that derivatives of the diazaspiro[3.4]octane core exhibit significant anticancer activity. For instance, compounds designed around this scaffold have been shown to inhibit mutant KRAS proteins, which are implicated in tumor metastasis. A study highlighted the efficacy of such compounds in reducing tumor growth in preclinical models, suggesting their potential as therapeutic agents against cancers driven by KRAS mutations .

Antitubercular Activity

Another area of interest is the antitubercular activity of related compounds. A study evaluated various derivatives against Mycobacterium tuberculosis and identified several with potent inhibitory effects. Notably, one derivative exhibited a minimum inhibitory concentration (MIC) as low as 0.016 µg/mL, indicating strong antitubercular properties .

The mechanisms through which 2-amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one exerts its effects are multifaceted:

  • Sigma-1 Receptor Antagonism : Research has shown that related compounds act as antagonists at the sigma-1 receptor (σ1R), enhancing the analgesic effects of opioid medications without increasing side effects. This suggests a dual-action mechanism where these compounds can modulate pain pathways effectively .
  • Inhibition of Protein Interactions : Compounds derived from the diazaspiro core have been reported to inhibit key protein interactions involved in cancer progression and metastasis, particularly those involving menin and MLL1 proteins .

Case Study 1: KRAS Inhibition

A notable case study involved the development of a compound based on the diazaspiro framework that selectively inhibited mutant KRAS proteins. In vitro assays demonstrated significant reductions in cell viability in cancer cell lines harboring KRAS mutations. The study concluded that this class of compounds could serve as lead candidates for further development in targeted cancer therapies.

Case Study 2: Antitubercular Activity Assessment

In a comparative study assessing the antitubercular activity of various diazaspiro derivatives, researchers utilized the resazurin microtiter plate assay (REMA) to determine MIC values against drug-sensitive strains of Mycobacterium tuberculosis. The findings revealed that specific modifications to the diazaspiro structure could enhance antibacterial potency significantly, paving the way for new treatments for tuberculosis .

Table 1: Biological Activity Summary of Diazaspiro Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
Compound AAnticancer0.05
Compound BAntitubercular0.016
Compound CSigma-1 AntagonistN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.